3-Bromothieno[2,3-c]pyridin-7-ol
Overview
Description
3-Bromothieno[2,3-c]pyridin-7-ol is a thienopyridine derivative . It is used for pharmaceutical intermediates, as drugs, food, and cosmetics .
Synthesis Analysis
Thieno[3,2-b]pyridin-7-ol may be used in the synthesis of 7-bromothieno[3,2-b]pyridine .Molecular Structure Analysis
The molecular formula of 3-Bromothieno[2,3-c]pyridin-7-ol is C7H4BrNOS . The molecular weight is 151.19 .Chemical Reactions Analysis
Thieno[3,2-b]pyridin-7-ol may be used in the synthesis of 7-bromothieno[3,2-b]pyridine .Physical And Chemical Properties Analysis
The melting point of 3-Bromothieno[2,3-c]pyridin-7-ol is 230-235 °C . It is soluble in water .Scientific Research Applications
Pharmaceutical Research GRK2 Kinase Inhibitors
3-Bromothieno[2,3-c]pyridin-7-ol has been utilized in the synthesis of diverse thieno[2,3-c]pyridine derivatives aimed at drug discovery programs. Specifically, it has shown potential as a starting point for inhibitors of the GRK2 kinase, which is significant for therapeutic applications .
Synthesis of Derivatives
This compound serves as an intermediate in the synthesis of various thienopyridine derivatives. These derivatives have potential applications across different fields, including pharmaceuticals .
Therapeutic Applications
Due to its structural properties, 3-Bromothieno[2,3-c]pyridin-7-ol is being explored for its therapeutic applications. It’s part of ongoing research to discover new drugs and treatments.
Industrial Applications
Food and Cosmetics
It has been mentioned that this compound is used in food and cosmetics, suggesting its role in these industries as well .
Safety and Hazards
The safety data sheet indicates that 3-Bromothieno[2,3-c]pyridin-7-ol causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and seeking medical attention if swallowed, inhaled, or in contact with skin or eyes .
Mechanism of Action
Target of Action
The primary target of 3-Bromothieno[2,3-c]pyridin-7-ol is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
It is believed to interact with its target, grk2, leading to changes in the kinase’s activity . This interaction could potentially alter the phosphorylation state of GPCRs, thereby modulating their signaling activity.
Biochemical Pathways
The interaction of 3-Bromothieno[2,3-c]pyridin-7-ol with GRK2 likely affects the GPCR signaling pathway . Changes in GPCR signaling can have downstream effects on various cellular processes, including cell growth, differentiation, and metabolism.
properties
IUPAC Name |
3-bromo-6H-thieno[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZOFZIENHDDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[2,3-c]pyridin-7-ol | |
CAS RN |
1360967-00-5 | |
Record name | 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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